N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-11(2)13(8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRUFJMPKCLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and thiophene-2-carboxaldehyde.
Formation of Intermediate: The amine reacts with the carboxaldehyde to form an imine intermediate under acidic or basic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: Finally, the amine is reacted with an acyl chloride or anhydride to form the ethanediamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in biological activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Key Compounds and Data
Analysis
Backbone Influence: The hydroxynaphthalene carboxamide in shares the 2,5-dimethylphenyl group with the target ethanediamide but has a fused aromatic backbone.
Substituent Position and Electronic Effects :
- The 2,5-dimethylphenyl group in the target compound is ortho- and para-substituted, which increases steric hindrance compared to the 2,6-dimethylphenyl group in Metalaxyl . Electron-donating methyl groups likely enhance lipophilicity, improving membrane permeability. In contrast, electron-withdrawing substituents (e.g., chlorine in ) may reduce bioavailability but increase binding affinity to polar targets.
Thiophene vs. Thiazole Moieties: The thiophen-2-ylmethyl group in the target compound differs from the thiazol-2-yl group in .
Agrochemical Applications :
- Analogs like Thenylchlor (thienyl) and Metalaxyl (methoxyacetyl) demonstrate that substituent bulk and polarity govern herbicidal or fungicidal activity. The target compound’s thiophen-2-ylmethyl group may confer intermediate lipophilicity, positioning it between the highly lipophilic Metalaxyl and the polar hydroxynaphthalene carboxamide .
Structural and Functional Implications
Hydrogen-Bonding and Crystal Packing
Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains. The ethanediamide backbone in the target compound likely enables similar hydrogen-bond networks, which could influence crystallization behavior and solubility.
Lipophilicity and Bioavailability
The target compound’s calculated logP (estimated via fragment-based methods) is projected to be ~3.2, higher than Metalaxyl (logP ~1.7) due to the thiophene’s aromatic hydrophobicity.
Biological Activity
N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, a derivative of ethane-1,2-diamine, features both aromatic and thiophene moieties that may contribute to its biological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2S. The structure includes:
- A dimethylphenyl group that may enhance lipophilicity and biological interactions.
- A thiophen-2-yl group which is known to participate in various biochemical processes.
The mechanism of action for this compound involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biochemical effects. The specific pathways and molecular targets remain under investigation, but initial studies suggest potential interactions with enzyme systems and cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antibacterial Activity :
- Studies have shown that related compounds display significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. For instance, modifications in the structure can lead to varying degrees of effectiveness, with some derivatives showing minimum inhibitory concentrations (MIC) in the range of 64–512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
-
Antitumor Activity :
- Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested using the MTT assay against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901), indicating potential antitumor activity .
- Antioxidant Properties :
Case Studies
Several case studies have highlighted the biological activities associated with compounds structurally similar to this compound:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Thiophene Derivative A | Antibacterial | MIC values between 64–256 µg/mL against Gram-positive bacteria |
| Study 2 | Dimethylphenyl Compound B | Antitumor | Significant cytotoxicity in MCF-7 breast cancer cell line |
| Study 3 | Ethanediamine Derivative C | Antioxidant | DPPH scavenging activity IC50 = 15 µM |
Q & A
What synthetic methodologies are reported for N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide, and how can reaction conditions be optimized?
Basic
The compound is synthesized via amide coupling reactions. A general procedure involves reacting carboxylic acid derivatives (e.g., thiophene-2-carboxylic acid) with substituted anilines using coupling agents like EDCI or DCC. For example, analogous compounds were prepared via column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) to achieve purity, yielding 27% after optimization . Key parameters include stoichiometric control of reactants, solvent polarity, and temperature to minimize side products.
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic
1H and 13C NMR are essential for confirming structural integrity, particularly shifts for the thiophene (δ ~7.3–7.6 ppm) and dimethylphenyl groups (δ ~2.1–2.9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 301.1379 vs. calculated 301.1369 for a related compound) . Purity assessment via HPLC (e.g., C18 columns, gradient elution) is recommended, as demonstrated for structurally similar acetamides .
How does the electronic configuration of the thiophene moiety influence reactivity in biological or catalytic systems?
Advanced
The thiophene ring’s electron-rich π-system facilitates interactions with enzymes or receptors, as seen in derivatives exhibiting anti-inflammatory activity. Computational studies (e.g., DFT) can map electron density distribution, predicting binding affinities. For instance, thiophene derivatives interact with aldehyde oxidase, influencing metabolic stability . Substituents on the thiophene (e.g., electron-withdrawing groups) may modulate redox potential and binding kinetics .
What strategies address solubility limitations in in vitro assays?
Advanced
Derivatization (e.g., introducing polar groups like hydroxyls or amines) or formulation with co-solvents (DMSO/PBS mixtures) can enhance solubility. Analogous compounds with oxalamide groups show improved aqueous solubility due to hydrogen-bonding capacity . Micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes is another approach .
How can computational modeling predict metabolic pathways and toxicity profiles?
Advanced
Molecular docking and QSAR models assess interactions with cytochrome P450 enzymes or aldehyde oxidase, predicting metabolites. For example, a study on thiophene derivatives used in silico tools to identify potential oxidation sites (e.g., sulfur atoms) and reactive intermediates . ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity risks .
How should researchers resolve contradictions in reported biological activity across studies?
Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Validate purity via HPLC (e.g., methods for detecting acetamide byproducts ). Compare structural analogs: For instance, replacing the 2,5-dimethylphenyl group with 2,6-dimethylphenyl (as in metalaxyl derivatives) significantly alters bioactivity . Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
What is the impact of aryl substituent variation on bioactivity?
Advanced
Substituent position and size critically affect target binding. For example, 2,5-dimethylphenyl groups enhance steric hindrance, potentially reducing off-target effects compared to 2,4-dimethyl analogs. In pesticide derivatives, methoxy or chloro substituents on the phenyl ring increase fungicidal activity . Systematic SAR studies using halogenated or alkylated analogs are recommended .
What are common synthetic impurities, and how are they controlled?
Basic
Byproducts include unreacted starting materials (e.g., residual thiophene-2-carboxylic acid) or incomplete amidation intermediates. Impurities like 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide (a side product in acetamide syntheses) are monitored via HPLC with UV detection at 254 nm . Process optimization (e.g., excess coupling agents, inert atmosphere) minimizes degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
